molecular formula C10H13NO2 B12055172 p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)

p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)

Cat. No.: B12055172
M. Wt: 179.22 g/mol
InChI Key: BDYDMRYPUIYCOY-UHFFFAOYSA-N
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Description

p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g) is a functionalized polystyrene resin. This compound is characterized by the presence of hydroxymethyl and acetamidomethyl groups attached to the polystyrene backbone. It is commonly used in various chemical and biological applications due to its unique properties and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxymethylpenylacetamidometyl polystyrene typically involves the following steps:

    Polymerization of Styrene: The initial step involves the polymerization of styrene monomers to form polystyrene. .

    Functionalization: The polystyrene is then functionalized by introducing hydroxymethyl and acetamidomethyl groups. This can be done through post-polymerization modification techniques.

Industrial Production Methods

Industrial production of p-Hydroxymethylpenylacetamidometyl polystyrene involves large-scale polymerization reactors and functionalization processes. The polymerization is typically carried out in a controlled environment to ensure uniform particle size and distribution. The functionalization process may involve multiple steps, including bromination, nucleophilic substitution, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxymethylpenylacetamidometyl polystyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-Hydroxymethylpenylacetamidometyl polystyrene involves its functional groups interacting with target molecules. The hydroxymethyl groups can form hydrogen bonds, while the acetamidomethyl groups can participate in nucleophilic or electrophilic reactions. These interactions enable the compound to act as a solid support, catalyst, or carrier in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Hydroxymethylpenylacetamidometyl polystyrene is unique due to the presence of both hydroxymethyl and acetamidomethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in applications requiring specific interactions and reactivity .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C10H13NO2/c1-11-10(13)6-8-2-4-9(7-12)5-3-8/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

BDYDMRYPUIYCOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)CO

Origin of Product

United States

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